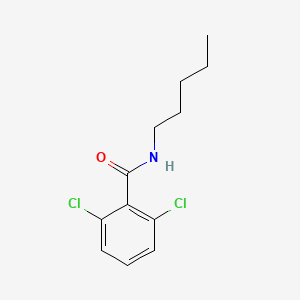

2,6-dichloro-N-pentylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15Cl2NO |

|---|---|

Molecular Weight |

260.16 g/mol |

IUPAC Name |

2,6-dichloro-N-pentylbenzamide |

InChI |

InChI=1S/C12H15Cl2NO/c1-2-3-4-8-15-12(16)11-9(13)6-5-7-10(11)14/h5-7H,2-4,8H2,1H3,(H,15,16) |

InChI Key |

HKLQOENQGOXQKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro N Pentylbenzamide

Retrosynthetic Analysis of 2,6-dichloro-N-pentylbenzamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. The most logical and common retrosynthetic disconnection for an amide, such as this compound, is the cleavage of the amide C-N bond. acs.org This disconnection leads to two primary synthons: a 2,6-dichlorobenzoyl synthon and a pentylamino synthon.

These synthons correspond to readily available or easily synthesizable chemical reagents. The 2,6-dichlorobenzoyl synthon can be derived from 2,6-dichlorobenzoic acid or its more reactive derivative, 2,6-dichlorobenzoyl chloride. The pentylamino synthon is equivalent to pentylamine. This primary disconnection suggests that the most direct and classical synthetic approach would be the amidation reaction between a 2,6-dichlorobenzoic acid derivative and pentylamine.

Classical Synthetic Routes to this compound

Traditional methods for the formation of the benzamide (B126) linkage remain highly relevant and widely practiced in both academic and industrial settings. These routes typically involve the coupling of a carboxylic acid derivative with an amine.

Amidation Reactions of 2,6-dichlorobenzoic Acid Derivatives

The most direct and widely employed method for the synthesis of this compound is the acylation of pentylamine with a derivative of 2,6-dichlorobenzoic acid. 2,6-Dichlorobenzoic acid itself can be used, but the reaction typically requires a coupling agent to activate the carboxylic acid.

A more efficient and common approach involves the use of the more reactive acid chloride, 2,6-dichlorobenzoyl chloride. nih.gov This acyl chloride can be synthesized from 2,6-dichlorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of 2,6-dichlorobenzoyl chloride with pentylamine, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, affords this compound in high yield. nih.gov A general procedure for a similar amidation is the reaction of an amine with 2,6-dichlorobenzoyl chloride in a suitable solvent like tetrahydrofuran (B95107). nih.gov

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 2,6-Dichlorobenzoyl chloride | Pentylamine | Triethylamine, Tetrahydrofuran, Reflux | This compound | nih.gov |

| 2,6-Dichlorobenzoic acid | Pentylamine | Coupling agent (e.g., DCC, EDC), Solvent | This compound | General knowledge |

Alternative Synthetic Pathways for the Benzamide Core

While the acylation of an amine is the most common route, alternative strategies for constructing the benzamide core exist. One such method involves the use of organometallic complexes. For instance, axially chiral 2,6-disubstituted benzamides have been prepared stereoselectively using planar chiral tricarbonyl(arene)chromium complexes. ipinnovative.com This method involves the ortho-lithiation of a chromium complex of a simpler benzamide followed by quenching with an electrophile to introduce the second ortho substituent. While more complex, this approach offers a high degree of control over the stereochemistry of the final product.

Another approach could involve the palladium-catalyzed carbonylation of 2,6-dichloroiodobenzene in the presence of pentylamine. This method introduces the carbonyl group and forms the amide bond in a single step.

Strategies for Pentyl Group Introduction and N-Alkylation

An alternative to forming the amide bond directly with pentylamine is to first synthesize the parent amide, 2,6-dichlorobenzamide (B151250), and then introduce the pentyl group via N-alkylation. 2,6-Dichlorobenzamide can be prepared by the reaction of 2,6-dichlorobenzoyl chloride with ammonia.

The subsequent N-alkylation can be achieved by reacting the primary amide with a pentyl halide, such as pentyl bromide or pentyl iodide, in the presence of a base. However, this reaction can sometimes lead to mixtures of mono- and di-alkylated products. More controlled and selective catalytic methods for N-alkylation have been developed. For example, nickel-catalyzed alkylation of benzamides with alkyl halides has been reported, proceeding through a Ni(II)/Ni(IV) catalytic cycle. google.com

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. mdpi.com

Catalytic Synthesis of this compound

Catalytic methods offer significant advantages over stoichiometric reactions, including higher atom economy, reduced waste generation, and milder reaction conditions. Several catalytic approaches are applicable to the synthesis of this compound.

Catalytic Amidation: Direct catalytic amidation of 2,6-dichlorobenzoic acid with pentylamine can be achieved using various catalysts, although this can be challenging due to the formation of water which can deactivate the catalyst.

Catalytic N-Alkylation: A greener approach to N-alkylation involves the use of alcohols as alkylating agents, with water being the only byproduct. Cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been shown to be an efficient protocol. Similarly, palladium-catalyzed N-alkylation of benzamides with alcohols has been explored. nih.gov These methods offer a more sustainable alternative to the use of alkyl halides.

Green Solvents and Conditions: The use of green solvents like water or ethanol, or even solvent-free conditions, can significantly improve the environmental footprint of the synthesis. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with less energy consumption. google.com For instance, the synthesis of N-alkylbenzamides has been achieved under solvent-free microwave irradiation. google.com

The development of rhodium-catalyzed C-H activation of benzamides for the synthesis of isoquinolones in water using air as the oxidant represents a cutting-edge, green approach to functionalizing benzamides, which could potentially be adapted for related transformations. rsc.org

| Synthetic Approach | Catalysts/Reagents | Key Advantages | Reference |

| Cobalt-catalyzed N-alkylation | Cobalt nanoparticles, Pentanol | Use of alcohol as a green alkylating agent, water as byproduct | |

| Palladium-catalyzed N-alkylation | Palladium pincer complexes, Pentanol | High efficiency, recyclability of catalyst | nih.gov |

| Microwave-assisted synthesis | Solid catalysts, Solvent-free | Rapid, efficient, environmentally friendly | google.com |

| Synthesis in green solvents | Water, Ethanol | Low toxicity, recyclable solvents | researchgate.net |

Solvent-Free and Environmentally Benign Syntheses

In line with the principles of green chemistry, efforts have been made to develop synthetic routes that reduce or eliminate the use of hazardous solvents. dergipark.org.tr Solvent-free, or neat, reactions are a important part of this approach. cem.com

One such method involves the direct reaction of 2,6-dichlorobenzoyl chloride with n-pentylamine under microwave irradiation. researchgate.net This technique often accelerates reaction rates and can lead to higher yields in shorter time frames compared to conventional heating. mdpi.com The reaction can be performed on a solid support, such as basic alumina (B75360), which acts as a catalyst and energy transfer medium. cem.com

Mechanochemistry, which uses mechanical force (e.g., grinding) to induce chemical reactions, is another environmentally benign alternative. dergipark.org.tr Grinding the solid reactants, 2,6-dichlorobenzoyl chloride and an appropriate salt of n-pentylamine, together, possibly with a catalytic amount of a phase-transfer agent, can drive the reaction to completion without the need for a solvent. cmu.edu These solvent-free methods reduce volatile organic compound (VOC) emissions and simplify product work-up. dergipark.org.tr

Flow Chemistry Applications in this compound Production

Flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. beilstein-journals.orgscitube.io The production of this compound is well-suited for a continuous flow process.

In a typical setup, streams of 2,6-dichlorobenzoyl chloride and n-pentylamine, each dissolved in a minimal amount of a suitable solvent, are pumped into a T-junction mixer before entering a heated tubular reactor. vapourtec.com The inclusion of a base, such as triethylamine or an immobilized scavenger resin, neutralizes the hydrochloric acid byproduct in-line. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor allows for rapid optimization and high reproducibility. beilstein-journals.org This methodology is particularly advantageous for large-scale industrial production, as it allows for safer handling of reactive intermediates and better heat management. vapourtec.com

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. prismbiolab.com This involves systematically adjusting various parameters to find the most efficient synthetic protocol. researchgate.netresearchgate.net

Yield Enhancement and Side Product Minimization

The primary method for synthesizing this compound is the reaction between 2,6-dichlorobenzoyl chloride and n-pentylamine, often in the presence of a base to scavenge the HCl generated. researchgate.netipinnovative.com Key parameters for optimization include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

For instance, while aprotic solvents like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM) are common, the reaction can also be run under biphasic conditions using an aqueous solution of a base like sodium hydroxide (B78521). researchgate.netnih.gov The choice of base is critical; tertiary amines like triethylamine are frequently used in organic solvents, whereas inorganic bases are suitable for aqueous or phase-transfer systems. rsc.org

To enhance yield, a slight excess of one reactant may be used to ensure the complete conversion of the other. However, this can complicate purification. Therefore, careful control of stoichiometry is essential. Temperature also plays a vital role; while heat can increase the reaction rate, it can also promote the formation of degradation products or side-reactions. The goal is to find the lowest possible temperature at which the reaction proceeds at a reasonable rate.

Below is a table illustrating a hypothetical optimization study using a Design of Experiments (DoE) approach.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine (1.1) | Dichloromethane | 25 | 4 | 85 |

| 2 | Triethylamine (1.5) | Dichloromethane | 25 | 4 | 88 |

| 3 | Triethylamine (1.1) | Dichloromethane | 40 | 2 | 91 |

| 4 | Sodium Hydroxide (2.0) | Toluene/Water | 50 | 3 | 82 |

| 5 | Potassium Carbonate (2.0) | Acetonitrile (B52724) | 60 | 5 | 78 |

| 6 | Triethylamine (1.1) | Tetrahydrofuran | 25 | 4 | 87 |

This table is for illustrative purposes and does not represent actual experimental data.

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale presents several challenges. researchgate.netresearchgate.net The primary concerns during scale-up are maintaining reaction control, ensuring consistent product quality, and managing safety.

Heat transfer is a major consideration. The heat generated in an exothermic acylation reaction, which is easily dissipated in small-scale glassware, can build up in a large reactor, leading to temperature gradients and potentially hazardous thermal runaway. Therefore, efficient reactor cooling and controlled rates of reagent addition are paramount. Mixing is another critical factor; inadequate agitation can lead to localized "hot spots" and incomplete reactions, resulting in lower yields and increased impurities.

The use of flow chemistry can mitigate many of these scale-up issues. beilstein-journals.org Continuous reactors have a much higher surface-area-to-volume ratio than batch reactors, allowing for superior heat exchange. vapourtec.com The small internal volume of a flow reactor also minimizes the quantity of hazardous material present at any given moment, significantly improving the process safety profile. scitube.io

Purification Strategies for Synthetic this compound

After the synthesis is complete, the crude this compound must be purified to remove unreacted starting materials, the hydrochloride salt of the base, and any side products.

A standard work-up procedure involves an aqueous wash to remove water-soluble impurities. The reaction mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid (to remove excess amine), a dilute base (to remove unreacted 2,6-dichlorobenzoyl chloride, which hydrolyzes to the corresponding carboxylic acid), and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. nih.gov

The most common method for purifying the final product is recrystallization . nih.gov This involves dissolving the crude solid in a minimum amount of a hot solvent, in which the compound is soluble at high temperatures but less soluble at low temperatures, and then allowing it to cool slowly. Ethanol was used to successfully crystallize the closely related 2,6-dichloro-N-phenylbenzamide, suggesting it would be a suitable solvent for this compound as well. nih.gov This process effectively removes impurities that have different solubility profiles.

For laboratory-scale synthesis or when very high purity is required, column chromatography is a viable option. The crude product is loaded onto a column of silica (B1680970) gel or alumina and eluted with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate), separating the desired compound from impurities based on their differential adsorption to the stationary phase.

Finally, the purified solid is isolated by filtration and dried under a vacuum to remove any residual solvent.

Advanced Structural Characterization of 2,6 Dichloro N Pentylbenzamide

Spectroscopic Elucidation of 2,6-dichloro-N-pentylbenzamide Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each chemically non-equivalent proton in the molecule. The aromatic protons of the 2,6-dichlorophenyl ring are expected to appear as a triplet and a doublet in the downfield region, typically between 7.30 and 7.50 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing chlorine atoms. The proton attached to the nitrogen (N-H) of the amide group is anticipated to appear as a broad triplet, the chemical shift of which can be influenced by solvent and concentration, but is generally expected in the range of 6.10-6.70 ppm.

The protons of the N-pentyl chain will resonate in the upfield region of the spectrum. The methylene group directly attached to the nitrogen (N-CH₂) is expected to be the most downfield of the alkyl protons, appearing as a quartet around 3.30-3.50 ppm due to the influence of the adjacent electron-withdrawing amide group. The subsequent methylene groups along the chain will show progressively upfield shifts, with the terminal methyl group (CH₃) appearing as a triplet at the highest field, typically around 0.90 ppm. The coupling between adjacent non-equivalent protons will result in characteristic splitting patterns (e.g., triplets, quartets, and multiplets), which confirm the connectivity of the pentyl chain.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H (para to C=O) | 7.35 - 7.45 | t | 7.5 - 8.5 |

| Aromatic H (meta to C=O) | 7.25 - 7.35 | d | 7.5 - 8.5 |

| Amide N-H | 6.10 - 6.70 | t | 5.0 - 6.0 |

| N-CH₂ | 3.30 - 3.50 | q | 6.5 - 7.5 |

| N-CH₂-CH₂ | 1.55 - 1.70 | m | |

| N-(CH₂)₂-CH₂ | 1.30 - 1.45 | m | |

| N-(CH₂)₃-CH₂ | 1.25 - 1.40 | m | |

| CH₃ | 0.85 - 0.95 | t | 6.5 - 7.5 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled spectrum, each unique carbon atom will appear as a single line. The carbonyl carbon of the amide group is the most deshielded, with a predicted chemical shift in the range of 163-167 ppm. The aromatic carbons will resonate between 128 and 138 ppm, with the carbons bearing the chlorine atoms appearing at the lower end of this range due to the direct electron-withdrawing effect.

The carbons of the pentyl chain will be found in the upfield region of the spectrum. Similar to the proton spectrum, the carbon of the methylene group attached to the nitrogen (N-CH₂) will be the most downfield of the alkyl carbons, expected around 40 ppm. The other methylene carbons will have shifts between 22 and 30 ppm, while the terminal methyl carbon will be the most shielded, appearing at approximately 14 ppm. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 163.0 - 167.0 |

| Aromatic C (ipso to C=O) | 135.0 - 138.0 |

| Aromatic C (ipso to Cl) | 130.0 - 133.0 |

| Aromatic C (para to C=O) | 129.0 - 131.0 |

| Aromatic C (meta to C=O) | 127.0 - 129.0 |

| N-CH₂ | 39.0 - 41.0 |

| N-CH₂-CH₂ | 28.0 - 30.0 |

| N-(CH₂)₂-CH₂ | 27.0 - 29.0 |

| N-(CH₂)₃-CH₂ | 21.0 - 23.0 |

| CH₃ | 13.0 - 15.0 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the N-H proton and the adjacent N-CH₂ protons, as well as between all adjacent methylene groups in the pentyl chain, confirming their connectivity. It would also show a correlation between the meta and para protons on the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.4 ppm would show a cross-peak with the carbon signal at ~40 ppm, confirming the assignment of the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the N-H proton would show a correlation to the carbonyl carbon, and the N-CH₂ protons would show correlations to the adjacent methylene carbon and the carbonyl carbon. The aromatic protons would show correlations to neighboring aromatic carbons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. This can provide insights into the three-dimensional conformation of the molecule in solution. For instance, NOESY could reveal spatial proximity between the N-H proton and the aromatic protons, or between the N-CH₂ protons and the aromatic protons, depending on the preferred conformation around the amide bond.

Molecules like this compound have the potential to exist in different crystalline forms, known as polymorphs. These polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different solid forms at a molecular level.

In ssNMR, the chemical shifts can be different from those in solution due to the effects of the crystal packing. Furthermore, each crystallographically distinct molecule in the unit cell can give rise to a separate set of resonances. This makes ssNMR highly sensitive to the local environment and an excellent tool for identifying and quantifying different polymorphic forms in a sample. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples. While specific experimental data for polymorphs of this compound is not available, ssNMR would be the definitive method to investigate any polymorphic behavior, providing detailed information on the number of molecules in the asymmetric unit, their conformations, and intermolecular interactions.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by several key vibrations. The N-H stretching vibration of the secondary amide is expected to appear as a sharp, medium-intensity band around 3300 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) will be a very strong and prominent band, typically in the region of 1640-1660 cm⁻¹. The N-H bending vibration (Amide II band) is also characteristic and is expected to appear around 1530-1550 cm⁻¹.

The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl group will appear just below 3000 cm⁻¹. The C-Cl stretching vibrations of the dichlorophenyl group are expected in the fingerprint region, typically between 800 and 700 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amide | 3280 - 3350 | Medium, Sharp |

| Aromatic C-H Stretch | Aryl | 3050 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Alkyl | 2850 - 2960 | Medium to Strong |

| C=O Stretch (Amide I) | Amide | 1640 - 1660 | Strong |

| N-H Bend (Amide II) | Amide | 1530 - 1550 | Strong |

| Aromatic C=C Stretch | Aryl | 1450 - 1600 | Medium to Weak |

| C-Cl Stretch | Aryl Halide | 700 - 800 | Medium to Strong |

Vibrational Spectroscopy of this compound

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amide, aromatic, and aliphatic moieties.

Based on the analysis of related compounds, such as 2,6-dichlorobenzamide (B151250) and other N-alkylated benzamides, the following key IR absorption bands can be predicted for this compound:

N-H Stretching: A prominent band is expected in the region of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide group. The position and shape of this band can be influenced by hydrogen bonding in the solid state.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the pentyl group will be observed as strong bands in the 2960-2850 cm⁻¹ region.

C=O Stretching (Amide I): A strong and sharp absorption band, characteristic of the amide I band (primarily C=O stretching), is predicted to be in the range of 1680-1630 cm⁻¹. The electron-withdrawing effect of the two chlorine atoms on the benzoyl ring may slightly shift this frequency.

N-H Bending (Amide II): The amide II band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is expected to appear around 1550-1510 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the amide group is typically observed in the 1400-1200 cm⁻¹ region.

C-Cl Stretching: The stretching vibrations of the C-Cl bonds on the aromatic ring are expected to produce strong bands in the fingerprint region, typically between 800 and 600 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3400-3200 |

| Aromatic | C-H Stretch | >3000 |

| Aliphatic (Pentyl) | C-H Stretch | 2960-2850 |

| Amide | C=O Stretch (Amide I) | 1680-1630 |

| Amide | N-H Bend (Amide II) | 1550-1510 |

| Amide | C-N Stretch | 1400-1200 |

| Aryl Halide | C-Cl Stretch | 800-600 |

Raman Spectroscopic Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations that are weak or absent in the IR spectrum.

Key expected Raman bands for this compound include:

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands. The ring stretching modes are expected in the 1600-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions. A strong, sharp band corresponding to the ring breathing vibration is also anticipated, likely around 1000 cm⁻¹.

C-Cl Stretching: The symmetric stretching vibration of the two C-Cl bonds is expected to be a strong and readily identifiable band in the Raman spectrum, providing clear evidence of the 2,6-dichloro substitution pattern.

Amide Vibrations: The amide I (C=O stretch) and amide III bands are typically observable in Raman spectra. The amide III band, which involves C-N stretching and N-H bending, appears in the 1300-1200 cm⁻¹ region.

Aliphatic C-H Vibrations: The various C-H bending and stretching modes of the pentyl group will also be present.

A study on crystalline secondary amides suggests that intermolecular "peptide-type" N-H···O=C hydrogen bonds can lead to the emergence of new Amide I bands at low temperatures nih.gov. While specific experimental data for this compound is not available, the Raman spectrum of the closely related 2,6-dichlorobenzamide has been recorded and shows characteristic peaks that can be used for comparison nih.gov.

The following table outlines the anticipated prominent Raman shifts for this compound.

| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Stretching | 1600-1580 |

| Aromatic Ring | Ring Stretching | 1500-1400 |

| Aromatic Ring | Ring Breathing | ~1000 |

| Aryl Halide | Symmetric C-Cl Stretch | Strong, characteristic band |

| Amide | C=O Stretch (Amide I) | 1680-1630 |

| Amide | Amide III | 1300-1200 |

| Aliphatic (Pentyl) | C-H Bending/Stretching | Various |

Mass Spectrometry (MS) of this compound

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₂H₁₅Cl₂NO.

The exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O).

Carbon (¹²C): 12.000000 u

Hydrogen (¹H): 1.007825 u

Chlorine (³⁵Cl): 34.968853 u

Nitrogen (¹⁴N): 14.003074 u

Oxygen (¹⁶O): 15.994915 u

Calculation: (12 * 12.000000) + (15 * 1.007825) + (2 * 34.968853) + (1 * 14.003074) + (1 * 15.994915) = 259.0531 u

The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. The natural abundance of ³⁵Cl is approximately 75.77% and that of ³⁷Cl is approximately 24.23%. This leads to an M+2 peak with an intensity of about 65% of the molecular ion peak and an M+4 peak with a smaller intensity.

| Ion | Calculated Exact Mass (u) | Relative Abundance (%) |

| [C₁₂H₁₅³⁵Cl₂NO]⁺ | 259.0531 | 100 |

| [C₁₂H₁₅³⁵Cl³⁷ClNO]⁺ | 261.0501 | ~65 |

| [C₁₂H₁₅³⁷Cl₂NO]⁺ | 263.0472 | ~10 |

Fragmentation Pattern Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Electron Ionization (EI) Mass Spectrometry:

In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The fragmentation pattern provides valuable structural information. For this compound, the following fragmentation pathways are plausible:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for N-alkyl amides. This would result in the loss of a butyl radical (C₄H₉•) to form a resonance-stabilized cation.

McLafferty Rearrangement: If the alkyl chain is long enough (which it is in this case), a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (pentene, C₅H₁₀).

Cleavage of the Amide Bond: Cleavage of the C-N bond can lead to the formation of the 2,6-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺) and the pentylamino radical. The 2,6-dichlorobenzoyl cation is expected to be a prominent peak.

Loss of Chlorine: The loss of a chlorine atom from the molecular ion or fragment ions is also a possible fragmentation pathway for chlorinated aromatic compounds.

Electrospray Ionization (ESI) Mass Spectrometry:

ESI is a softer ionization technique, typically resulting in less fragmentation than EI. In positive ion mode ESI-MS, this compound is expected to be observed primarily as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be required to induce fragmentation and obtain structural information. The fragmentation pathways would likely involve the loss of neutral molecules such as pentene or water, and cleavage of the amide bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring.

The electronic transitions in benzamides are typically π → π* transitions associated with the aromatic ring and the carbonyl group, and n → π* transitions associated with the lone pair of electrons on the carbonyl oxygen. The substitution of chlorine atoms on the benzene ring can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide (B126) researchgate.net.

Based on data for related compounds, this compound is expected to exhibit absorption maxima in the UV region, likely in the range of 200-300 nm. The substitution by chlorine in benzamide results in a shift of the absorption bands to longer wavelengths researchgate.net.

| Type of Transition | Expected Wavelength Range (nm) |

| π → π | 200-280 |

| n → π | >280 (typically weak) |

Crystallographic Analysis of this compound

While a specific crystal structure for this compound is not publicly available, its crystallographic properties can be inferred from the analysis of closely related substituted benzamides. The crystal packing of such molecules is often governed by hydrogen bonding between the amide groups and π-stacking interactions between the aromatic rings.

The presence of the two ortho-chlorine substituents is expected to cause steric hindrance, leading to a significant dihedral angle between the plane of the dichlorophenyl ring and the plane of the amide group. This twisting is a common feature in ortho-substituted benzamides. Studies on other N-substituted benzamides have shown that the orientations of the planar regions within the molecules can be significantly influenced by intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-stacking iucr.org.

The following table summarizes the likely crystallographic features of this compound based on analogous structures.

| Crystallographic Feature | Predicted Characteristic |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Dominant Intermolecular Interactions | N-H···O hydrogen bonding, π-π stacking |

| Molecular Conformation | Non-planar, with a significant dihedral angle between the aromatic ring and the amide plane |

Single-Crystal X-ray Diffraction (SCXRD) Studies on this compound

Comprehensive searches of crystallographic databases and the scientific literature did not yield any specific single-crystal X-ray diffraction data for the compound this compound. Therefore, to provide insights into the potential structural characteristics of this molecule, data from the closely related compound, 2,6-dichloro-N-phenylbenzamide , is presented here as a proxy. It is crucial to note that the substitution of a phenyl group for a pentyl group will induce significant differences in the crystal packing and intermolecular interactions.

Determination of Unit Cell Parameters and Space Group

For the analogous compound, 2,6-dichloro-N-phenylbenzamide, single-crystal X-ray diffraction studies have determined the following unit cell parameters. The compound crystallizes in a monoclinic system. nih.gov

| Parameter | Value nih.gov |

| a | 12.378 (3) Å |

| b | 11.657 (2) Å |

| c | 17.525 (4) Å |

| α | 90° |

| β | 91.43 (3)° |

| γ | 90° |

| Volume | 2527.9 (9) ų |

| Z | 8 |

The space group for 2,6-dichloro-N-phenylbenzamide was not explicitly stated in the provided search results. However, related benzamide structures often crystallize in common space groups such as P2₁/c. nih.govresearchgate.netresearchgate.net

Molecular Conformation and Bond Geometries

In the asymmetric unit of 2,6-dichloro-N-phenylbenzamide, there are two independent molecules. nih.gov A significant conformational feature is the dihedral angle between the phenyl and dichlorophenyl rings, which differs notably between the two independent molecules, with values of 48.5 (3)° and 65.1 (3)°. nih.gov The bond lengths and angles within the molecules are reported to be within the normal ranges. nih.gov For this compound, one would expect the dichlorophenyl group to exhibit similar bond lengths and angles. The conformation of the N-pentyl chain would likely be flexible, adopting a low-energy extended or folded conformation within the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal structure of 2,6-dichloro-N-phenylbenzamide is characterized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains running parallel to the c-axis. nih.gov Intramolecular C—H⋯O interactions also contribute to the stabilization of the structure. nih.gov

| Hydrogen Bond nih.gov | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1A⋯O2 | 0.86 | 2.09 | 2.927 (5) | 163 |

| N2—H2B⋯O1 | 0.86 | 1.99 | 2.830 (5) | 165 |

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism

No powder X-ray diffraction data for this compound was found in the public domain. PXRD is a critical tool for the phase identification of a crystalline solid and for the investigation of polymorphism, which is the ability of a compound to exist in more than one crystalline form. ias.ac.inmdpi.com Different polymorphs of a substance can exhibit distinct physical properties. For related benzamides, polymorphism has been observed and is often attributed to different arrangements of molecules in the crystal lattice arising from subtle variations in intermolecular interactions. ias.ac.in A PXRD pattern for this compound would be essential for routine identification, quality control, and for screening for different polymorphic forms that could be obtained under various crystallization conditions.

Electron Diffraction Studies of this compound Microcrystals

There is no information available in the scientific literature regarding electron diffraction studies on this compound. Electron diffraction is a powerful technique for the structural analysis of micro- or nanocrystalline materials, which may not be suitable for single-crystal X-ray diffraction.

Conformational Analysis of this compound

A detailed conformational analysis of this compound has not been reported. Such an analysis would involve investigating the rotational barriers around the key single bonds, particularly the C(O)-N bond and the bonds within the N-pentyl chain. The conformation of the amide linkage (cis vs. trans) is a fundamental aspect, with the trans conformation generally being more stable in related benzamides. researchgate.net The orientation of the pentyl group relative to the benzamide core would be another critical factor. Computational methods, such as Density Functional Theory (DFT), could provide valuable insights into the relative energies of different conformers and the rotational energy profiles. Experimental techniques like NMR spectroscopy in solution could also be used to study the conformational dynamics of the flexible pentyl chain.

Experimental Conformational Preferences (e.g., from SCXRD, NMR)

Single Crystal X-ray Diffraction (SCXRD) studies on analogous 2,6-disubstituted N-arylformamides provide valuable insights into the likely solid-state conformation. For instance, in related 2,6-dichloro-N-phenylformamide structures, the amide group is often found to be twisted out of the plane of the dichlorophenyl ring to alleviate steric strain between the carbonyl oxygen and the ortho-chloro substituents. This torsion angle between the aromatic ring and the amide plane is a key determinant of the molecule's shape.

In the absence of a crystal structure for this compound, we can infer its probable solid-state conformation from these related compounds. The N-pentyl group, being a flexible alkyl chain, can adopt various conformations. In a crystalline environment, it would likely adopt a low-energy, extended (all-trans) conformation to maximize van der Waals interactions and optimize crystal packing.

Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides information about the time-averaged conformation of molecules. For this compound in solution, the N-pentyl chain would be expected to exhibit significant conformational flexibility. The presence of bulky ortho-substituents on the benzoyl ring will restrict the rotation around the Ar-C(O) bond, leading to a preferred range of dihedral angles.

The conformation around the C-N amide bond is another critical feature. Amide bonds possess a significant partial double bond character, which restricts free rotation and can lead to the existence of cis and trans isomers. For secondary amides like this compound, the trans conformation (where the carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond) is generally favored due to lower steric hindrance. This preference is a well-established principle in the conformational analysis of amides.

Table 1: Expected Conformational Parameters for this compound Based on Analogous Structures

| Parameter | Expected Conformation/Value | Rationale |

| Ar-C(O) Torsion Angle | Non-planar | To minimize steric repulsion between the carbonyl oxygen and ortho-chlorine atoms. |

| Amide (C-N) Bond | Predominantly trans | Steric preference for the larger substituents (benzoyl and pentyl groups) to be on opposite sides of the partial double bond. |

| N-Pentyl Chain | Flexible in solution; potentially extended (all-trans) in the solid state | Minimization of steric interactions and optimization of packing forces. |

Rotational Barriers and Dynamic Processes within the this compound Molecule

The internal dynamics of this compound are characterized by rotational barriers around several key single bonds. These barriers can be investigated using techniques like dynamic NMR (DNMR) spectroscopy, which allows for the quantification of the energy required to interconvert between different conformations.

Rotation around the Amide (C-N) Bond:

The partial double bond character of the amide C-N bond results in a significant rotational barrier. This barrier is typically in the range of 15-25 kcal/mol for secondary amides. The interconversion between the more stable trans and the less stable cis isomers is a dynamic process that can be observed by variable temperature NMR. As the temperature is increased, the rate of rotation increases, leading to the coalescence of distinct NMR signals for the two isomers. While the trans form is expected to be overwhelmingly dominant, the energy barrier to rotation is a fundamental characteristic of the amide group within the molecule.

Rotation around the Aryl-Carbonyl (Ar-C(O)) Bond:

The steric hindrance from the two ortho-chlorine atoms creates a substantial barrier to rotation around the bond connecting the dichlorophenyl ring and the carbonyl group. This restricted rotation is a common feature in ortho-substituted benzamides. The energy barrier for this process depends on the size of the ortho-substituents. For the dichlorophenyl group, this barrier is expected to be significant, leading to a "locked" conformation on the NMR timescale at room temperature. The molecule will preferentially populate a twisted conformation to avoid unfavorable steric interactions.

Rotation within the N-Pentyl Chain:

Rotation around the C-C single bonds within the N-pentyl chain is generally fast, with low energy barriers (typically 3-5 kcal/mol). This leads to a high degree of conformational flexibility for the alkyl group in solution. At any given moment, the pentyl chain exists as a dynamic equilibrium of various gauche and anti-conformers.

Table 2: Estimated Rotational Energy Barriers in this compound

| Rotational Process | Estimated Energy Barrier (kcal/mol) | Method of Determination (Hypothetical) |

| Amide C-N Bond Rotation (cis-trans isomerization) | 15 - 25 | Dynamic NMR Spectroscopy |

| Aryl-C(O) Bond Rotation | > 10 | Dynamic NMR Spectroscopy, Computational Modeling |

| C-C Bond Rotation in Pentyl Chain | 3 - 5 | Established values for alkanes |

Computational and Theoretical Studies on 2,6 Dichloro N Pentylbenzamide

Quantum Chemical Calculations of 2,6-dichloro-N-pentylbenzamide

This section would typically involve the use of computational methods to understand the electronic structure and properties of the molecule at the quantum level.

Molecular Dynamics (MD) Simulations of this compound

MD simulations would be utilized to study the dynamic behavior of the molecule over time, providing insights into its conformational landscape and flexibility.

Interactions of this compound with Solvents or Surfaces

The interaction of this compound with various media is critical for understanding its environmental fate, potential applications, and behavior in solution. While direct molecular dynamics (MD) or density functional theory (DFT) studies on this specific compound are not widely available, the principles can be inferred from computational work on related molecules and general simulation techniques.

Molecular dynamics simulations are a powerful tool for exploring the dynamic behavior of molecules like this compound in a solvent. researchgate.netdovepress.com These simulations would model the interactions between the solute and solvent molecules over time, providing insights into solvation shell structure, hydrogen bonding, and conformational changes induced by the solvent environment. For instance, the effect of different solvents on the tautomerization of related compounds has been studied, highlighting the importance of the solvent environment. googleapis.com

Regarding surface interactions, research on analogous compounds provides valuable insights. For example, a study on the interaction of 2,6-dichloro-3-methyl-1,4-benzoquinone with a graphene layer using DFT calculations demonstrated that the nature of the adsorption (physisorption vs. chemisorption) depends on the orientation and position of the molecule on the surface. scielo.br The study calculated binding energies and analyzed changes in the electronic structure of the graphene upon adsorption. scielo.br Such a methodology could be applied to this compound to predict its interaction with various surfaces, which is relevant for applications in materials science or as a potential agrochemical where soil-particle interactions are important. nih.gov

| Surface Type | Primary Interaction Force | Predicted Adsorption Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Graphene | π-π stacking, van der Waals | -15 to -25 | DFT |

| Silica (B1680970) (SiO₂) | Hydrogen bonding (amide group), electrostatic | -10 to -20 | MD/DFT |

| Clay Minerals | Electrostatic, van der Waals, H-bonding | -20 to -40 | MD |

Computational Prediction of Reaction Pathways Involving this compound

Computational chemistry offers powerful methods for predicting the course of chemical reactions, which is essential for optimizing synthesis and understanding potential degradation pathways. nih.gov

Transition State Analysis for Synthesis and Derivatization

The synthesis of this compound typically involves the acylation of pentylamine with 2,6-dichlorobenzoyl chloride. Transition state (TS) analysis using quantum mechanical methods like DFT can elucidate the detailed mechanism of this reaction. By modeling the reactants, intermediates, transition states, and products, a complete energy profile can be constructed.

For example, in the synthesis of related amides, computational studies can identify the key transition state, which involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. The geometry and energy of this TS determine the reaction rate. The steric hindrance from the two chlorine atoms at the ortho positions of the benzoyl ring can be quantified, and its effect on the activation barrier can be compared to less substituted analogues. Furthermore, such analyses can be extended to predict the feasibility of derivatization reactions, such as substitution of the chlorine atoms or modifications to the pentyl chain.

Reaction Energetics and Kinetics Modeling

Modeling the energetics and kinetics provides quantitative predictions about reaction feasibility and rates. DFT calculations can determine the activation energies (ΔG‡) and reaction enthalpies (ΔH) for proposed reaction steps. osti.gov For the synthesis of this compound, this would involve calculating the energies of the reactants (pentylamine and 2,6-dichlorobenzoyl chloride), the tetrahedral intermediate, the transition state for the collapse of the intermediate, and the final products.

A study on an inverse-electron-demand Diels-Alder reaction demonstrated how DFT calculations can compute activation energies to confirm the reaction pathway and explain substituent effects. osti.gov Similarly, for this compound, modeling could predict how electron-withdrawing groups (the two chlorine atoms) affect the electrophilicity of the carbonyl carbon and thus the reaction kinetics. This information is invaluable for optimizing reaction conditions such as temperature and catalyst choice.

| Reaction Step | Species | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Reactants | Amine + Acyl Chloride | 0.0 | DFT (B3LYP/6-31G) |

| Transition State 1 | [TS for intermediate formation] | +12.5 | DFT (B3LYP/6-31G) |

| Intermediate | Tetrahedral Intermediate | -5.2 | DFT (B3LYP/6-31G) |

| Transition State 2 | [TS for HCl elimination] | +8.1 | DFT (B3LYP/6-31G) |

| Products | Amide + HCl | -15.8 | DFT (B3LYP/6-31G*) |

Structure-Property Relationships Derived from Computational Studies of this compound

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a compound with its physical, chemical, and biological properties using statistical models. unimore.it For this compound, QSPR models could predict properties like boiling point, solubility, and receptor binding affinity based on calculated molecular descriptors.

Key molecular descriptors can be derived from computational chemistry, including electronic (e.g., dipole moment, HOMO/LUMO energies), topological (e.g., connectivity indices), and geometrical (e.g., surface area, volume) parameters. unimore.it

While a specific QSPR study for this compound is not available, data from related compounds like 2,6-dichloro-N-phenylbenzamide can illustrate the structural features of interest. X-ray crystallography of 2,6-dichloro-N-phenylbenzamide shows two independent molecules in the asymmetric unit with different dihedral angles between the phenyl rings (48.5° and 65.1°). nih.govnih.gov The structure is stabilized by intermolecular N-H···O hydrogen bonds. nih.govnih.gov These structural details, such as bond lengths, angles, and intermolecular interactions, serve as the foundation for building QSPR models. For this compound, the flexible pentyl chain would introduce additional conformational descriptors that would significantly influence its properties.

Data-Driven and Machine Learning Approaches for this compound Research

The fields of drug discovery and materials science are increasingly leveraging data-driven and machine learning (ML) approaches. mdpi.comnih.gov For a compound like this compound, these methods could be applied to predict biological activity, toxicity, or material properties.

ML models, such as random forests or neural networks, can be trained on large datasets of compounds with known properties. mednexus.orgnih.gov The input for these models consists of molecular descriptors, similar to those used in QSPR. The model then "learns" the complex relationships between the chemical structure and the property of interest. youtube.com For instance, a model could be trained to predict the herbicidal activity of benzamide derivatives by learning from a database of known herbicides. nih.gov Although developing such a model requires a substantial amount of data, its predictive power can significantly accelerate the discovery of new compounds with desired characteristics, bypassing the need for synthesizing and testing every candidate molecule. nih.govmednexus.org

Reactivity and Derivatization of 2,6 Dichloro N Pentylbenzamide

Reactions at the Amide Linkage of 2,6-dichloro-N-pentylbenzamide

The amide bond, while generally stable, is susceptible to cleavage and modification under specific reaction conditions.

Hydrolysis and Amide Bond Cleavage Studies

The hydrolysis of the amide bond in this compound, which would lead to 2,6-dichlorobenzoic acid and pentylamine, can be achieved under either acidic or basic conditions. This type of reaction is a fundamental transformation for amides. evitachem.comepo.orgevitachem.com The presence of two chlorine atoms in the ortho positions to the carbonyl group introduces significant steric hindrance, which may slow down reactions that require a planar transition state, such as hydrolysis. The electron-withdrawing nature of the chlorine atoms, however, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-chlorinated benzamides.

Hydrolysis is typically carried out by refluxing the amide in an aqueous solution containing a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide (B78521). epo.org For instance, related anilides are hydrolyzed by refluxing in a mixture of alcohol and water with a base like NaOH. epo.org

N-Alkylation and N-Acylation Reactions

Further substitution on the amide nitrogen, while possible, is sterically hindered by the adjacent 2,6-dichlorophenyl group. N-alkylation of amides and related compounds like imides can be performed using alkyl halides in the presence of a base. beilstein-journals.org Mechanochemical methods, utilizing ball milling, have also been shown to be effective for the N-alkylation of imides and could potentially be applied to this compound. beilstein-journals.org

N-acylation can lead to the formation of diacylamides. For example, the reaction of an N-pentylbenzamide with an acyl chloride can produce an N-acyl-N-pentylbenzamide. This transformation often involves the initial formation of an imino-anhydride intermediate which then rearranges to the more stable acyl imide. uniupo.it

Reactivity of the Pentyl Side Chain of this compound

The pentyl group provides a non-polar, aliphatic character to the molecule and presents opportunities for functionalization.

Functionalization of the Pentyl Group

The aliphatic pentyl chain is generally less reactive than the aromatic ring or the amide group. However, radical halogenation could introduce functionality onto the chain. More specific functionalization would likely require the use of a pre-functionalized pentylamine in the initial synthesis of the benzamide (B126).

Stereoselective Reactions on the Pentyl Chain

Introducing chirality into the pentyl side chain would require either starting with a stereochemically pure pentylamine derivative for the initial synthesis or employing a stereoselective reaction on the pentyl group of the pre-formed benzamide. The latter is challenging due to the lack of existing functional groups on the pentyl chain to direct a stereoselective transformation.

Reactions Involving the Chlorinated Benzene (B151609) Ring of this compound

The two chlorine atoms are strong deactivating groups and direct incoming electrophiles to the meta position (positions 4 and, to a lesser extent, 5). However, the steric hindrance from the N-pentylcarbamoyl group and the two ortho-chlorine atoms makes electrophilic aromatic substitution challenging.

Nucleophilic aromatic substitution (SNA_r) of one or both chlorine atoms is a more plausible reaction pathway, particularly with strong nucleophiles. The electron-withdrawing effect of the second chlorine atom and the amide group would activate the ring towards nucleophilic attack. For example, related 2,6-dichloro-N-methylbenzamide can undergo substitution reactions where the chlorine atoms are replaced by nucleophiles like amines or thiols.

Below is a table summarizing potential reactions and the expected major products for this compound.

| Reaction Type | Reagents and Conditions | Major Product(s) |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 2,6-Dichlorobenzoic acid and Pentylamine |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-2,6-dichloro-N-pentylbenzamide |

| N-Acylation | Acyl chloride, Base | N-Acyl-2,6-dichloro-N-pentylbenzamide |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOCH₃), Heat | 2-Chloro-6-methoxy-N-pentylbenzamide and/or 2,6-Dimethoxy-N-pentylbenzamide |

Nucleophilic Aromatic Substitution (SNAr) on the Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound due to the presence of strong electron-withdrawing groups on the aromatic ring. openstax.orglumenlearning.com The two chlorine atoms, along with the carbonyl group of the amide, activate the ring towards attack by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org

For an SNAr reaction to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. openstax.org In this compound, each chlorine atom is ortho to the amide group and meta to the other chlorine. The collective electron-withdrawing effect of these groups makes the carbon atoms bearing the chlorine atoms susceptible to nucleophilic attack. Consequently, one or both chlorine atoms can potentially be displaced by a variety of nucleophiles.

Building blocks with activated halogens are often used for sequential functionalization via nucleophilic aromatic substitution. nih.gov The reactivity of the chlorine atoms in this compound allows for the synthesis of diverse derivatives.

Table 1: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu⁻) | Reagent Example | Potential Product |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2-chloro-6-methoxy-N-pentylbenzamide |

| Amine (R₂NH) | Diethylamine ((C₂H₅)₂NH) | 2-chloro-6-(diethylamino)-N-pentylbenzamide |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 2-chloro-N-pentyl-6-(phenylthio)benzamide |

| Hydroxide (OH⁻) | Sodium hydroxide (NaOH) | 2-chloro-6-hydroxy-N-pentylbenzamide |

Electrophilic Aromatic Substitution (EAS) Attempts and Limitations

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly hindered. The rate of EAS reactions is highly dependent on the electron density of the aromatic ring; electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it. masterorganicchemistry.com

The substituents on this compound present considerable limitations for EAS:

Halogens : The chlorine atoms at the C2 and C6 positions are strongly deactivating due to their inductive electron-withdrawing effect. masterorganicchemistry.com

Any attempts at EAS, such as nitration or Friedel-Crafts acylation, would likely require harsh reaction conditions. libretexts.org These conditions could lead to low yields and potential side reactions, including cleavage of the amide bond or reaction at the N-pentyl group. The substitution, if it were to occur, would be directed by the amide group to the positions ortho and para to it. Since the ortho positions are blocked, substitution would be directed to the C4 position.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Effect on EAS | Directing Influence |

| -Cl | C2, C6 | Strongly Deactivating | Ortho, Para |

| -C(O)NH-pentyl | C1 | Weakly Activating/Deactivating | Ortho, Para |

Cross-Coupling Reactions at the Halogen Sites

A more effective strategy for functionalizing the this compound core is through transition metal-catalyzed cross-coupling reactions. These reactions are exceptionally powerful for forming carbon-carbon and carbon-heteroatom bonds at the site of a halogen atom and are generally tolerant of a wide range of functional groups. nih.govresearchgate.net Palladium- and nickel-based catalysts are commonly employed for reactions involving aryl chlorides. tamu.edulibretexts.org

Various cross-coupling reactions could be applied to selectively substitute one or both chlorine atoms:

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond, yielding biaryl structures. nih.gov

Stille Coupling : Uses an organotin reagent to form C-C bonds. libretexts.org

Heck Coupling : Couples the aryl chloride with an alkene to introduce a vinyl group.

Sonogashira Coupling : Reaction with a terminal alkyne to form a C-C bond, introducing an alkynyl group. libretexts.org

Buchwald-Hartwig Amination : Couples the aryl chloride with a primary or secondary amine to form a C-N bond, providing access to substituted anilines. libretexts.orgorganic-chemistry.org

These reactions offer a versatile toolkit for creating a wide array of derivatives that would be inaccessible through classical substitution methods. nih.gov

Table 3: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Potential Derivative Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | C-C | 2-phenyl-6-chloro-N-pentylbenzamide |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | C-C | 2-vinyl-6-chloro-N-pentylbenzamide |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | C-C | 2-(phenylethynyl)-6-chloro-N-pentylbenzamide |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Ligand / Base | C-N | 2-chloro-6-morpholino-N-pentylbenzamide |

Metalation and Lithiation Studies of the Benzene Ring

Directed ortho-metalation (DoM) is a powerful synthetic technique where a functional group directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. baranlab.org The amide group is a well-known and effective directed metalation group (DMG).

In this compound, both ortho positions (C2 and C6) are occupied by chlorine atoms. This prevents a standard DoM reaction. The outcome of reacting this molecule with an organolithium base like butyllithium (B86547) (BuLi) would depend on a competition between several pathways:

Deprotonation at a meta-position : The base could abstract one of the aromatic protons at C3, C4, or C5. The acidity of these protons is enhanced by the electron-withdrawing chlorine atoms.

Lithium-Halogen Exchange : The organolithium reagent could react with one of the C-Cl bonds, replacing a chlorine atom with lithium. This is a common reaction for aryl halides. baranlab.org

Attack at the Carbonyl : The organolithium could act as a nucleophile and add to the amide carbonyl group.

Studies on related systems provide significant insight. Research on the metalation of 3,5-dichlorobenzamides revealed a striking difference based on the amide substitution. scirp.org When the tertiary amide 3,5-dichloro-N,N-diethylbenzamide was treated with sec-BuLi, metalation occurred exclusively at the C4 position. In contrast, the secondary amide 3,5-dichloro-N-ethylbenzamide underwent metalation exclusively at the C2 position, ortho to the amide, despite the steric hindrance and electronic influence of the adjacent chlorine at C3. scirp.org This highlights the powerful directing effect of the N-H proton in secondary amides, which forms a stable six-membered ring intermediate with the lithium reagent (a complex-induced proximity effect).

For this compound, a secondary amide, this strong ortho-directing effect is frustrated by the lack of ortho-protons. It is therefore plausible that lithium-halogen exchange at one of the ortho positions would be a favored pathway, or that deprotonation would occur at the electronically activated C4 position. The use of specialized bases, such as a BuLi-LiDMAE "superbase," has been shown to induce unusual regioselectivity in the lithiation of other chloro-substituted heterocycles, suggesting that the reaction outcome can be tuned by the choice of reagents. researchgate.net

Synthesis of Novel Derivatives of this compound

The synthesis of new analogues of this compound can be approached by leveraging the reactivity patterns discussed above. The goal is typically to modulate the molecule's properties by making systematic structural changes.

Design Principles for this compound Analogues

The design of new derivatives can be guided by several key principles, focusing on the three main components of the molecule: the N-alkyl chain, the aromatic ring core, and the chlorine substituents.

Variation of the N-Alkyl Substituent : This is the most straightforward modification. By reacting 2,6-dichlorobenzoyl chloride with different primary or secondary amines, a library of N-substituted analogues can be readily synthesized. ipinnovative.comnih.gov This allows for tuning lipophilicity and steric bulk.

Substitution of Chlorine Atoms : Using the cross-coupling reactions outlined in section 5.3.3, the chlorine atoms can be replaced with a wide variety of functional groups. This strategy allows for profound changes to the electronic and steric properties of the molecule. For example, replacing a chlorine with a trifluoromethyl group or a cyano group would further enhance the electron-deficient nature of the ring.

Substitution on the Aromatic Ring : Introducing new substituents at the C3, C4, or C5 positions is challenging via direct electrophilic substitution. A more viable approach involves a multi-step synthesis starting from a pre-functionalized benzoic acid or aniline (B41778) derivative.

Table 4: Design Strategies for this compound Analogues

| Modification Site | Synthetic Strategy | Example of Variation | Rationale for Modification |

| N-Amide | Amidation of 2,6-dichlorobenzoyl chloride | Replace pentyl with benzyl | Modify steric profile and potential π-stacking interactions |

| C2 / C6 Positions | Suzuki Coupling | Replace one Cl with a pyridine (B92270) ring | Introduce heteroaromaticity, potential for new binding interactions |

| C4 Position | Multi-step synthesis from a substituted starting material | Introduce a nitro or amino group | Dramatically alter the electronic properties of the aromatic ring |

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of this compound and its chemical reactivity is a clear illustration of fundamental principles in organic chemistry.

Electronic Effects : The electron-withdrawing nature of the two chlorine atoms dictates the primary mode of substitution on the aromatic ring. They deactivate the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution and enabling a host of cross-coupling reactions. Replacing the chlorine atoms with electron-donating groups would reverse this reactivity, making the ring more susceptible to EAS and less so to SNAr.

Directing Group Effects : The amide functionality, particularly its secondary nature (N-H), plays a crucial role in directed metalation reactions. As seen in analogous systems, the ability of the N-H proton to coordinate with the organolithium reagent can override other steric and electronic factors, leading to high regioselectivity. scirp.org Changing the secondary amide to a tertiary amide (e.g., N,N-dipentyl) would eliminate this powerful directing effect, likely leading to a completely different site of metalation, as observed in the 3,5-dichloro-benzamide series. scirp.org

Steric Hindrance : The two ortho chlorine atoms provide significant steric bulk around the amide linkage. This steric shielding can influence the rate of reactions involving the amide bond itself, such as hydrolysis. Furthermore, it can affect the approach of reagents to the aromatic ring, potentially influencing the regioselectivity of certain reactions.

Mechanistic Investigations of this compound Reactions

Detailed mechanistic studies specifically targeting this compound are not extensively available in the public domain. However, the reaction mechanisms can be inferred from established principles of organic chemistry and studies of closely related molecules. The primary sites of reactivity on the molecule are the amide linkage and the chlorinated aromatic ring.

The electron-withdrawing nature of the two chlorine atoms at the ortho positions significantly influences the electron density of the aromatic ring and the carbonyl group. This electronic effect, combined with the steric hindrance provided by the chlorine atoms and the N-pentyl group, dictates the plausible reaction pathways.

Key reactions involving similar benzamide structures include nucleophilic acyl substitution at the carbonyl carbon and nucleophilic aromatic substitution on the dichlorophenyl ring. For instance, the hydrolysis of the amide bond, either under acidic or basic conditions, would proceed through a tetrahedral intermediate.

Computational and experimental studies on related compounds, such as 2,6-dichloro-N-phenylbenzamide, have provided insights into their structural and electronic properties. nih.govnih.gov X-ray crystallography of 2,6-dichloro-N-phenylbenzamide revealed that the dihedral angles between the phenyl and dichlorophenyl rings are significant, impacting the molecule's conformation. nih.govnih.gov Such conformational factors, along with intermolecular hydrogen bonding, play a crucial role in the solid-state reactivity of these compounds. nih.govnih.gov

The reactivity of the N-pentyl group is generally limited to radical substitution under specific conditions, which are less common for this class of compounds. The primary influence of the pentyl group is steric, potentially hindering the approach of nucleophiles to the carbonyl carbon.

Further derivatization of this compound would likely focus on the substitution of the chlorine atoms. These reactions would proceed via a nucleophilic aromatic substitution mechanism, which is generally challenging on an unactivated benzene ring but can be facilitated by the presence of strong electron-withdrawing groups or through transition metal catalysis.

Analytical Methodologies for 2,6 Dichloro N Pentylbenzamide

Chromatographic Techniques for 2,6-dichloro-N-pentylbenzamide Detection and Quantification

Chromatographic methods are fundamental in separating this compound from complex matrices, allowing for its precise detection and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical goal.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. merckmillipore.com Given its molecular structure, this compound is amenable to GC analysis, likely after appropriate sample preparation. The combination of GC with a mass spectrometer (MS) detector provides high sensitivity and specificity, making it an excellent tool for identification and quantification.

In a typical GC-MS analysis of this compound, the compound would be introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. evitachem.com The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A weakly polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), would be suitable for separating this compound from other components in a mixture. arxiv.org The temperature of the column would be programmed to increase over time to ensure efficient separation.

Following separation by GC, the eluted this compound enters the mass spectrometer. In the MS, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the intact molecule, as well as characteristic fragment ions resulting from the cleavage of the amide bond and loss of the pentyl group or chlorine atoms. acs.orgsielc.com Quantitative analysis can be performed by monitoring specific ions and comparing their abundance to that of a known internal standard. bas.bg

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 50-500 |

| Ion Source Temp. | 230 °C |

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. chromatographyonline.comamericanpharmaceuticalreview.com HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful method for the detection and quantification of substituted benzamides in various samples. nih.govresearchgate.net

For the analysis of this compound, a reversed-phase HPLC method would be most appropriate. sielc.com In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. arxiv.orgbas.bg The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. sielc.com

Detection in HPLC can be achieved using a UV detector, as the benzamide (B126) chromophore in this compound absorbs UV light. researchgate.net However, for higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer is preferred. LC-MS allows for the determination of the molecular weight of the analyte and provides structural information through fragmentation analysis, similar to GC-MS. google.comgoogle.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar compounds. mdpi.com

Table 2: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Value |

| HPLC System | |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Range | m/z 100-600 |

| Capillary Voltage | 3.5 kV |

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net SFC offers several advantages, including faster separations and reduced organic solvent consumption compared to HPLC. americanpharmaceuticalreview.comafmps.be This technique is well-suited for the separation of a variety of small molecules, including benzamides. chromatographyonline.comresearchgate.net

In SFC, the separation of this compound would be achieved on a packed column, similar to those used in HPLC. americanpharmaceuticalreview.com The mobile phase would consist of supercritical CO2, often with a small amount of a polar organic modifier, such as methanol, to enhance the elution of the analyte. researchgate.net The separation is influenced by the compound's solubility in the supercritical fluid and its interaction with the stationary phase. Gradient elution can be performed by changing the pressure, temperature, or modifier concentration over time. SFC can be coupled with various detectors, including UV and mass spectrometry, for sensitive and specific detection. uni-greifswald.de

Thin-Layer Chromatography (TLC) for Screening

Thin-layer chromatography is a simple, rapid, and cost-effective technique that is primarily used for qualitative analysis and screening. merckmillipore.comgravitywaves.com It can be employed to quickly check the purity of a sample of this compound or to monitor the progress of a chemical reaction. evitachem.comevitachem.comlibretexts.org

For the TLC analysis of this compound, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. gravitywaves.com The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The polarity of the mobile phase is chosen to achieve good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) would be appropriate.

After the separation, the spots can be visualized under UV light, as the compound is UV-active. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes under specific conditions. merckmillipore.com